molecular formula C16H16Cl2N2S2 B3986581 N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA

N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA

Cat. No.: B3986581
M. Wt: 371.3 g/mol
InChI Key: NLFMJDOMNOWFIM-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA is a synthetic organic compound characterized by the presence of a thiourea group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes both chloro and methyl substituents on the phenyl ring, as well as a sulfanyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-[(4-chlorophenyl)sulfanyl]ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, and substituted phenyl derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA exerts its effects involves the interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chloro and sulfanyl groups may interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a thiazole ring.

    3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group instead of thiourea.

    4-Chlorophenyl isocyanate: Lacks the methyl and sulfanyl groups.

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA is unique due to its combination of chloro, methyl, and sulfanyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2S2/c1-11-14(18)3-2-4-15(11)20-16(21)19-9-10-22-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFMJDOMNOWFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}THIOUREA

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